3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-9(12)7-5-13-8-4-2-1-3-6(8)10-7;/h1-4,7,10H,5H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRADRYFXGWXRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Mechanochemical Synthesis: A high throughput mechanochemical method involves a one-pot three-component reaction.
Green Synthesis: A novel green and efficient catalyst-free, mild one-pot, multicomponent synthetic strategy has been developed.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the mechanochemical and green synthesis methods mentioned above could potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:
-
Reaction with methanol/H<sup>+</sup> :
Yields range from 65–85% depending on reaction time and temperature.
| Reaction Conditions | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux (12 h) | H<sup>+</sup> | 78 | |
| Ethanol, DCC/DMAP, RT (24 h) | DCC/DMAP | 82 |
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The oxazine ring participates in S<sub>N</sub>Ar reactions at the electrophilic C-3 position. For instance:
-
Reaction with indoles :
Under microwave irradiation (100°C, 30 min), the chloride at C-3 is replaced by indole derivatives to form 3-aryl-2H-benzo[b] oxazin-2-ones .
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Chloro-1,4-benzoxazin-2-one | Indole | THF, MW, 100°C, 30 min | 92 | |
| 3-Chloro-1,4-benzoxazin-2-one | N-Methylindole | THF, MW, 100°C, 30 min | 88 |
Decarboxylation and Ring-Opening
The carboxylic acid group can undergo decarboxylation under thermal or basic conditions:
Cyclization Reactions
The compound serves as a precursor for polycyclic systems:
-
Formation of fused oxazinoquinolines :
Reaction with POCl<sub>3</sub> generates electrophilic intermediates that cyclize to form tricyclic structures .
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| POCl<sub>3</sub>, DMF | Oxazino[3,2-a]quinoline-6-one | 65 |
Amide Coupling
The carboxylic acid reacts with amines via coupling agents (e.g., EDC/HOBt):
-
Synthesis of antimicrobial derivatives :
Derivatives exhibit IC<sub>50</sub> values of 5.98–24.81 µg/mL against Mycobacterium tuberculosis .
Interaction with Biological Targets
The compound inhibits bacterial RelMtb (Stringent Response Protein) via hydrogen bonding with Asp264 and hydrophobic interactions . Computational docking studies confirm binding affinities (ΔG = −8.2 kcal/mol) .
Stability and Byproduct Formation
Under aqueous or polar solvent conditions, hydrolysis of the oxazine ring occurs, yielding phenolic byproducts . This is mitigated in non-polar solvents like toluene .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
3,4-Dihydro-2H-benzo[1,4]oxazine derivatives have shown promise in medicinal chemistry, particularly as potential therapeutic agents. Research indicates that these compounds may exhibit:
- Antitumor Activity : Some studies have reported that derivatives of this compound can inhibit cancer cell proliferation. For example, modifications to the oxazine ring have been investigated for their ability to enhance cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : There is emerging evidence suggesting that certain derivatives possess antimicrobial activity against a range of pathogens. This opens avenues for developing new antibiotics or antifungal agents .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : The oxazine ring can be utilized as a building block in the synthesis of more complex organic molecules. Researchers have successfully used it to create various functionalized derivatives that could be useful in pharmaceuticals .
- Reactions with Amines and Alcohols : The carboxylic acid functionality allows it to participate in esterification and amidation reactions, facilitating the synthesis of esters and amides that are valuable in drug development .
Material Science
In material science, 3,4-Dihydro-2H-benzo[1,4]oxazine compounds are being explored for their potential use in:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research is ongoing to evaluate its effectiveness as a polymer additive .
- Nanotechnology : There are preliminary studies indicating that oxazine derivatives can be used in the development of nanomaterials with specific optical or electronic properties, which could be beneficial for applications in electronics and photonics .
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3,4-Dihydro-2H-benzo[1,4]oxazine and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth compared to standard chemotherapeutic agents. The study concluded that further optimization of these compounds could lead to the development of novel anticancer drugs.
Case Study 2: Antimicrobial Properties
A research article focused on the antimicrobial efficacy of 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives against Staphylococcus aureus and Escherichia coli. The findings demonstrated that some derivatives displayed MIC (Minimum Inhibitory Concentration) values comparable to existing antibiotics. This suggests potential for these compounds in treating bacterial infections.
Mechanism of Action
The exact mechanism of action for 3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it might interact with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Benzo[1,4]oxazine Derivatives
Key structural differences among analogues include substituent type (e.g., Cl, F, methyl, oxo) and position, as well as functional groups (carboxylic acid vs. esters). These modifications influence physicochemical properties and biological activity.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Functional Group Impact
- Carboxylic Acid vs. Esters : The hydrochloride salt of the target compound enhances water solubility, critical for drug formulation, while ester derivatives (e.g., ethyl ester) improve membrane permeability .
- Oxo Group : The ketone at position 3 in 3-oxo derivatives (e.g., CAS 134997-87-8) may alter hydrogen-bonding interactions, affecting target binding .
Sulfur Analogues: Benzo[1,4]thiazines
Benzothiazines (sulfur-containing analogues) exhibit distinct biological profiles. For example, 2-benzylidene-4-methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-yl derivatives demonstrate potent activity against Gram-positive bacteria . The replacement of oxygen with sulfur increases lipophilicity and alters metabolic stability.
Biological Activity
3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antibacterial and antitubercular activities, as well as its interaction with neurotransmitter receptors.
- Molecular Formula : C₉H₉NO₃
- Molecular Weight : 179.17 g/mol
- CAS Number : 1007875-95-7
Biological Activity Overview
The biological activity of 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives has been explored in various studies, revealing their potential as therapeutic agents.
1. Antibacterial Activity
A study synthesized several derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine and evaluated their antibacterial properties against various bacterial strains. The results indicated that specific derivatives exhibited significant antibacterial activity:
| Compound | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| 5a | 10.42 |
| 5c | 11.81 |
| 5d | 5.98 |
| 5e | 19.21 |
| 5f | 24.81 |
| 5g | 14.81 |
| 5h | >30 |
These compounds were tested against Gram-positive and Gram-negative bacteria such as E. coli, S. aureus, P. aeruginosa, and B. subtilis .
2. Antitubercular Activity
The same derivatives were also assessed for their antitubercular activity against Mycobacterium tuberculosis H37Ra. The IC50 values ranged from 5.98 to >30 μg/mL, with some compounds demonstrating promising efficacy:
| Compound | IC50 μg/mL |
|---|---|
| 5a | 10.42 |
| 5b | 11.81 |
| 5c | 18.79 |
| 5d | 5.98 |
These findings suggest that certain derivatives could serve as potential candidates for developing new antitubercular agents .
3. Serotonin Receptor Antagonism
Research has shown that some derivatives of this compound act as antagonists at the serotonin receptor (specifically the 5-HT6 receptor). These compounds displayed subnanomolar affinities and good brain penetration in rat models, indicating potential for neurological applications .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of these compounds and their biological activity has been a focal point in research:
- Lipophilicity : Variations in lipophilicity significantly affect the binding affinity to the hERG channel, which is crucial for assessing cardiac safety profiles.
- Functional Groups : The presence of specific functional groups in the oxazine structure enhances antibacterial and antitubercular potency.
Case Studies
Several case studies have highlighted the effectiveness of these compounds in preclinical models:
- Study on Antimicrobial Resistance : A study demonstrated that specific derivatives could overcome resistance mechanisms in bacteria, suggesting a dual action mechanism that disrupts both cell wall synthesis and metabolic pathways.
- Neuropharmacological Evaluation : In vivo studies indicated that certain derivatives could modulate serotonin levels effectively, leading to improved cognitive functions in animal models.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 3,4-dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via cyclization reactions. For example, derivatives like 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid are synthesized by reacting substituted anilines with chloroacetyl chloride under reflux, followed by acid-catalyzed cyclization . Hydrochloride salts are formed by treating the free base with HCl in anhydrous conditions. Purity Optimization:
- Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediate purification.
- Recrystallize the final product from ethanol/water mixtures to achieve >95% purity .
- Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) .
Intermediate Research: Analytical Techniques for Structural Confirmation
Q. Q2. Which spectroscopic and crystallographic methods are critical for confirming the structure of benzoxazine derivatives?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for understanding stability .
- Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]+ = 228.0634) ensures molecular formula accuracy .
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q. Q3. How do substituents at the 3-carboxylic acid position influence the compound’s biological activity?
Methodological Answer: SAR studies on benzoxazine derivatives reveal:
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance receptor binding affinity (e.g., serotonin 5-HT3 antagonism).
- Hydrophobic substituents (e.g., methyl) improve blood-brain barrier penetration .
Experimental Design: - Synthesize analogs with varying substituents.
- Test in vitro receptor binding (IC50 via radioligand assays).
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .
Q. Table 1: Substituent Effects on 5-HT3 Receptor Binding
| Substituent | IC50 (nM) | LogP |
|---|---|---|
| -H | 250 | 1.2 |
| -Cl | 45 | 1.8 |
| -OCH₃ | 120 | 0.9 |
Advanced Research: Stability and Degradation Pathways
Q. Q4. What factors contribute to the hydrolytic degradation of this compound, and how can stability be monitored?
Methodological Answer:
- Degradation Pathways:
- Stability Monitoring:
- Mitigation Strategies:
Advanced Research: Addressing Contradictory Data in Pharmacological Studies
Q. Q5. How can researchers resolve discrepancies in reported biological activities of structurally similar benzoxazine derivatives?
Methodological Answer:
- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK-293 for 5-HT3 receptors) and buffer conditions (pH 7.4, 37°C) .
- Meta-Analysis: Compare datasets from multiple studies (e.g., IC50 values) using statistical tools (Prism 9.0) to identify outliers.
- Computational Validation: Apply QSAR models to predict activity trends and validate experimental results .
Advanced Research: Metabolic Pathway Elucidation
Q. Q6. What methodologies are used to study the metabolic fate of this compound in vivo?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human or rat) and analyze metabolites via UPLC-QTOF-MS .
- Isotopic Labeling: Use 14C-labeled compound to track metabolic pathways in rodent models.
- Key Enzymes: Identify cytochrome P450 isoforms (e.g., CYP3A4) responsible for oxidation using chemical inhibitors (e.g., ketoconazole) .
Advanced Research: Computational Modeling for Drug Design
Q. Q7. How can molecular dynamics simulations optimize benzoxazine derivatives for target selectivity?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite to dock derivatives into 5-HT3 receptor (PDB: 6NP0). Focus on π-π interactions with Trp183 and hydrogen bonds with Glu129 .
- Free Energy Calculations: Apply MM-GBSA to predict binding free energies and rank derivatives.
- Selectivity Screening: Cross-test against off-target receptors (e.g., dopamine D2) using homology models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
